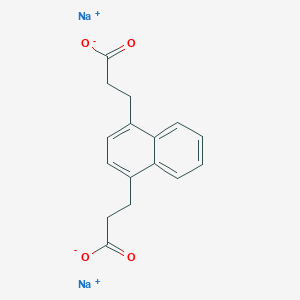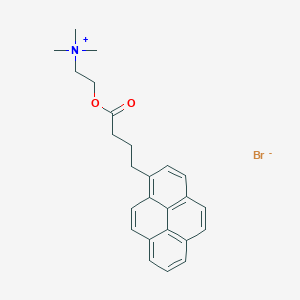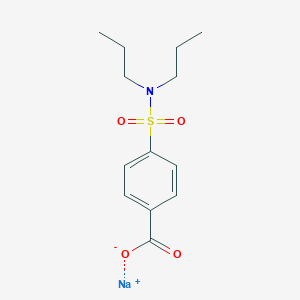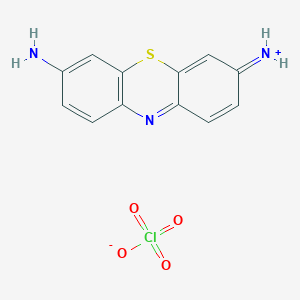
高氯酸硫宁
描述
Thionin perchlorate is a useful research compound. Its molecular formula is C12H10ClN3O4S and its molecular weight is 327.74 g/mol. The purity is usually 95%.
The exact mass of the compound Thionin perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thionin perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thionin perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 环境毒理学
- 高氯酸阴离子,如高氯酸硫宁中的阴离子,因其对甲状腺激素合成和环境影响而受到研究。例如,高氯酸钠已被用于研究其对非洲爪蟾幼虫甲状腺功能的影响 (Tietge 等,2005)。
2. 环境污染
- 与国防和航空航天计划通常相关的氯酸盐污染已在饮用水中检测到,引起了对其持久性和对甲状腺功能影响的担忧 (Urbansky,2002)。
3. 微生物还原
- 已经对能够将高氯酸还原成无害氯化物的微生物的微生物学和遗传学进行了研究,为生物修复工作提供了见解 (Coates & Achenbach,2004)。
4. 分析化学
- 硫宁已用于测定水中高氯酸离子的方法中,突出了其在环境监测和分析中的效用 (Khimchenko 等,2009)。
5. 水质标准制定
- 已经进行了研究以建立高氯酸的水质标准,以帮助确定对生态健康安全的水中浓度 (Dean 等,2004)。
6. 土壤相互作用研究
- 研究评估了土壤中高氯酸的提取效率,突出了了解高氯酸在不同环境基质中的行为的重要性 (Macmillan 等,2007)。
7. 健康影响研究
- 正在持续研究高氯酸暴露的潜在健康影响,特别是对甲状腺功能和发育影响 (Gilbert 等,2022)。
8. 生物修复优化
- 已经探索了优化高氯酸生物降解过程的努力,特别是在工业应用中,以减少环境影响和运营成本 (Coppola 等,2000)。
作用机制
Target of Action
Thionin perchlorate, a member of the thionin family of plant proteins, primarily targets the cell membranes of various organisms . These targets include bacteria, fungi, yeasts, and various naked cells . The interaction between thionin perchlorate and these targets is largely electrostatic, involving the positively charged thionin and the negatively charged phospholipids that make up the membrane .
Mode of Action
The mode of action of thionin perchlorate involves its interaction with the cell membrane, leading to either pore formation or a specific interaction with a certain lipid domain . This domain might be composed of phosphoinositides, which mediate the transduction of environmental signals in eukaryotes . The toxicity of thionin perchlorate to various organisms is a result of this interaction .
Biochemical Pathways
It is known that the compound’s interaction with the cell membrane can disrupt normal cellular functions . This disruption could potentially affect a variety of biochemical pathways, leading to the death of the targeted organisms .
Result of Action
The primary result of thionin perchlorate’s action is the death of the targeted organisms . This is achieved through the disruption of the cell membrane, which leads to the leakage of essential cellular components and ultimately cell death .
Action Environment
The action of thionin perchlorate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the electrostatic interaction between thionin perchlorate and the cell membrane . Additionally, the pH and temperature of the environment could also influence the compound’s efficacy .
安全和危害
未来方向
Thionins are antimicrobial peptides found only in plants . They are first produced as preproproteins and then processed to yield the usually 5 kDa, basic thionin peptide with three or four disulfide bridges . So far, thionins had only been found in some plant families of angiosperms . The One Thousand Plant Transcriptomes Initiative (1KP project) has sequenced the transcriptomes of more than 1000 plant species . This could lead to the discovery of new thionin sequences, which could have implications for future research and applications .
生化分析
Biochemical Properties
Thionins, including Thionin perchlorate, are low-molecular-weight proteins (M r ca. 5000) occurring in seeds, stems, roots, and leaves of a number of plant species . They show both sequence and structural homology, and are toxic to bacteria, fungi, yeasts, and various naked cells in vitro . The toxicity of Thionin perchlorate requires an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the membrane .
Cellular Effects
Thionin perchlorate shows a broad cellular toxicity against a wide range of organisms and eukaryotic cell lines, while possessing some selectivity . It is believed to be involved in protection against plant pathogens, including bacteria and fungi, by working directly at the membrane .
Molecular Mechanism
The molecular mechanism of Thionin perchlorate involves an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the membrane, followed by either pore formation or a specific interaction with a certain lipid domain . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .
Subcellular Localization
Thionin perchlorate has been found around protein bodies from cells of the starchy endosperm . Electron microscopy revealed that these proteins were located in electron-dense spheroids in the periphery of protein bodies, at the earlier stages, whereas later the label appeared also as a thin layer around these organelles .
属性
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClHO4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYIIMHBWPSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25137-58-0 | |
| Record name | 3,7-Diaminophenothiazin-5-ium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-diaminophenothiazin-5-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







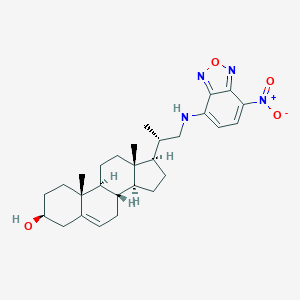
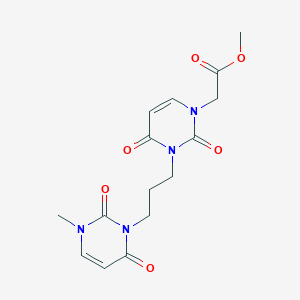
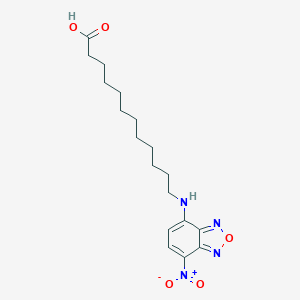
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
